Technical Profile: 3-(Chloromethyl)-3-ethyl-5-methylheptane
Technical Profile: 3-(Chloromethyl)-3-ethyl-5-methylheptane
Executive Summary
3-(Chloromethyl)-3-ethyl-5-methylheptane (C₁₁H₂₃Cl) represents a class of highly hindered primary alkyl chlorides . Structurally characterized by a quaternary carbon at the
This guide provides a comprehensive analysis of its structural topology, validated synthetic pathways avoiding common isomerization pitfalls, and its utility as a lipophilic scaffold in medicinal chemistry and materials science.
Structural Analysis & Stereochemistry
Topological Breakdown
The molecule consists of a heptane backbone functionalized at the C3 and C5 positions.
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C3 Position (Quaternary): This carbon is bonded to:
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C5 Position (Tertiary, Chiral): The C5 carbon is a chiral center, bonded to a methyl group, an ethyl group (C6-C7), a methylene group (C4), and a hydrogen atom.
Stereochemical Complexity
While the C3 position possesses four unique groups in terms of connectivity (Ethyl, Ethyl, Chloromethyl, 2-methylbutyl), the presence of two ethyl groups might suggest achirality. However, the chiral influence of C5 renders the two ethyl groups at C3 diastereotopic .
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Chirality: The molecule exists as a pair of enantiomers determined by the configuration at C5 (
and ). -
Prochirality: The C3 center is prochiral. In a high-resolution NMR spectrum, the methylene protons of the two ethyl groups at C3 would appear magnetically non-equivalent (anisochronous) due to the lack of a plane of symmetry imposed by the distal C5 center.
Physicochemical Properties (Predicted)
Data derived from structure-property relationships (SPR) of homologous hindered chloroalkanes.
| Property | Value (Est.) | Rationale |
| Molecular Formula | C₁₁H₂₃Cl | Exact Mass: 206.14 |
| Molecular Weight | 206.78 g/mol | - |
| Boiling Point | 225°C - 235°C | High MW + branched structure increases London dispersion forces relative to linear isomers. |
| LogP (Lipophilicity) | ~5.8 | Highly lipophilic; negligible water solubility. |
| Density | 0.89 - 0.91 g/mL | Typical for halogenated branched alkanes. |
| Refractive Index | 1.445 | Estimated based on molar refraction contributions. |
Synthetic Methodology
Direct chlorination of the parent hydrocarbon (3,3-diethyl-5-methylheptane) is non-viable due to poor selectivity (statistical chlorination at multiple positions). The only robust route is the de novo construction of the quaternary center followed by functional group interconversion.
Retrosynthetic Analysis
The most reliable disconnection leads back to Diethyl ethylmalonate and 1-bromo-2-methylbutane .
Figure 1: Retrosynthetic pathway designed to establish the quaternary C3 center prior to chlorination.
Step-by-Step Protocol
Step 1: Construction of the Carbon Skeleton
Reaction: Alkylation of Diethyl ethylmalonate.
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Reagents: Sodium hydride (1.1 eq), THF (anhydrous), Diethyl ethylmalonate (1.0 eq), 1-bromo-2-methylbutane (1.2 eq).
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Procedure: Generate the enolate of diethyl ethylmalonate with NaH at 0°C. Add 1-bromo-2-methylbutane dropwise. Reflux for 24-48 hours (steric hindrance requires thermal driving).
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Validation: Monitor disappearance of starting material via GC-MS.
Step 2: Reduction to the Diol
Reaction: Global reduction of esters.
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Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Diethyl ether.
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Procedure: Standard Fieser workup to yield 2-ethyl-2-(2-methylbutyl)propane-1,3-diol .
Step 3: Desymmetrization & Deoxygenation
Critical Step: Converting one -CH₂OH to -CH₃ (Ethyl group formation) while keeping the other for chlorination.
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Monotosylation: Treat diol with 1.0 eq Tosyl chloride (TsCl) and Pyridine. Statistical distribution yields Mono-Ts, Di-Ts, and unreacted Diol. Separate via column chromatography.[4]
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Reduction: Treat the monotosylate with LiAlH₄. The -OTs group is reduced to -H (forming the ethyl group), leaving the remaining -CH₂OH intact.
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Intermediate: 3-ethyl-5-methyl-3-(hydroxymethyl)heptane .
Step 4: Chlorination (The Appel Reaction)
Why Appel? Acid-catalyzed chlorination (e.g., HCl/ZnCl₂) is strictly forbidden here. The formation of a primary carbocation adjacent to a quaternary center guarantees Wagner-Meerwein rearrangement (1,2-ethyl shift). The Appel reaction proceeds under neutral conditions via an Sɴ2 mechanism.
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Reagents: Triphenylphosphine (PPh₃, 1.2 eq), Carbon Tetrachloride (CCl₄) or Hexachloroacetone.
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Mechanism: Activation of alcohol oxygen by phosphorous, followed by backside attack of chloride.
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Note: Even with Appel conditions, the reaction may be slow due to the "neopentyl" steric barrier. Elevated temperatures in 1,2-dichloroethane may be required.
Reactivity Profile: The "Neopentyl" Effect[1]
The chemical behavior of 3-(Chloromethyl)-3-ethyl-5-methylheptane is defined by extreme steric shielding.
Nucleophilic Substitution (Sɴ2)
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Status: Virtually Inert.
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Reasoning: The backside trajectory required for the nucleophile is blocked by the three alkyl groups (Ethyl, Ethyl, 2-methylbutyl) on the
-carbon (C3). Standard nucleophiles (NaCN, NaN₃) will fail to react under normal conditions.
Solvolysis (Sɴ1) & Rearrangement
Under forcing conditions (Lewis acids, Ag⁺ salts), the molecule will ionize. However, the incipient primary carbocation is too unstable to exist. The reaction proceeds via a concerted ionization-migration (
Figure 2: Expected rearrangement pathway. An ethyl group migrates from C3 to the primary carbon, generating a stable tertiary carbocation.
Applications & Safety
Research Applications
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Mechanistic Probes: Used as a "clock" molecule to measure the rate of alkyl migration in solvolysis studies.
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Lipophilic Spacers: In drug design, this motif serves as a metabolically stable, highly lipophilic spacer that resists P450 oxidation due to the absence of hydrogens on the quaternary C3.
Handling & Safety
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Hazard: Alkyl chlorides are potential alkylating agents (though this specific one is weak).
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Precaution: Treat as a potential carcinogen (analogy to other alkylating halides).[1][4] Use gloves and fume hood.
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Disposal: High-temperature incineration with scrubber for HCl.
References
-
PubChem. 3-(Chloromethyl)-3-ethyl-5-methyloctane (Analogue Data).[5] National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. 3-Ethyl-3-methylheptane (Parent Hydrocarbon Properties).[6] National Institute of Standards and Technology.[6][7][8] Available at: [Link]
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Berliner, M. A., & Belecki, K. (2005).[9] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[9] Journal of Organic Chemistry, 70(23), 9618–9621. (Cited for general chloromethylation protocols).[1] Available at: [Link]
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Organic Syntheses. Ether, chloromethyl methyl.[2][9] Org.[1][4][10] Synth. 1929, 9,[9] 59. (Historical context for chloromethyl group synthesis). Available at: [Link]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for Neopentyl Rearrangements and Appel Reaction mechanisms).
Sources
- 1. youtube.com [youtube.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 3-ETHYL-3-METHYLHEPTANE synthesis - chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. 3-(Chloromethyl)-3-ethyl-5-methyloctane | C12H25Cl | CID 66035151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethyl-3-methylheptane [webbook.nist.gov]
- 7. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]
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